N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide
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Overview
Description
tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate: is a compound that features a tert-butyl carbamate group. This compound is often used in organic synthesis, particularly in the protection of amines. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable protecting group in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Substitution: Substitution reactions involving tert-butyl carbamates often occur at the carbamate nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Palladium catalysts, cesium carbonate (Cs2CO3), 1,4-dioxane as solvent.
Major Products:
Oxidation: Typically yields oxidized derivatives of the carbamate.
Reduction: Produces the corresponding amine.
Substitution: Results in N-Boc-protected derivatives.
Scientific Research Applications
Chemistry: tert-Butyl carbamates are widely used as protecting groups in peptide synthesis and other organic syntheses due to their stability and ease of removal under acidic conditions .
Biology and Medicine: In biological research, tert-butyl carbamates are used to protect amine groups in various biomolecules, facilitating the study of complex biochemical pathways without interference from reactive amines .
Industry: Industrially, tert-butyl carbamates are used in the synthesis of pharmaceuticals and agrochemicals. They are also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process involves protonation of the carbamate, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate is unique due to its specific structure that combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in synthetic chemistry for protecting amine groups under a variety of conditions .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)14(19-17(23)24-18(3,4)5)10-20-15(21)12-8-6-7-9-13(12)16(20)22/h6-9,11,14H,10H2,1-5H3,(H,19,23)/t14-/m1/s1 |
InChI Key |
WFHCPSYWHVHJPZ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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